

# No Evidence of LB30057 Efficacy Against M. tuberculosis Found in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | LB30057  |           |
| Cat. No.:            | B1674644 | Get Quote |

A comprehensive review of scientific literature and drug development databases reveals no publicly available information on the efficacy of **LB30057** against Mycobacterium tuberculosis, the causative agent of tuberculosis. All accessible data indicates that **LB30057** was investigated as a selective oral thrombin inhibitor for cardiovascular diseases, and its development has been discontinued.

Searches for "**LB30057**" in relation to tuberculosis, including its mechanism of action, clinical trials, or any research context, did not yield any relevant results. The compound is consistently described in the scientific literature as a potent and selective inhibitor of thrombin, a key enzyme in the blood coagulation cascade.

For instance, a study published in Bioorganic & Medicinal Chemistry Letters titled "Discovery of LB30057, a benzamidrazone-based selective oral thrombin inhibitor" details its potent antithrombotic activity and oral bioavailability in animal models.[1] Another publication in the same journal, "Structural Modification of an Orally Active Thrombin Inhibitor, LB30057: Replacement of the D-pocket-binding Naphthyl Moiety," further elaborates on its chemical structure and development as a thrombin inhibitor.[2] The drug development database Patsnap Synapse also categorizes LB30057 as a discontinued thrombin inhibitor for cardiovascular diseases.[3]

While some research has explored the antimycobacterial potential of the broader chemical class of amidrazones, to which **LB30057** belongs, there is no specific data linking **LB30057** to any anti-tuberculosis activity.[4]



Given the complete lack of data on the efficacy of **LB30057** against M. tuberculosis, it is not possible to create a comparison guide with other tuberculosis treatments. The core requirements of data presentation, experimental protocols, and visualizations cannot be fulfilled.

## Standard and Alternative Treatments for Tuberculosis

For the benefit of researchers, scientists, and drug development professionals, a brief overview of established and alternative treatments for tuberculosis is provided below.

The standard treatment regimen for drug-susceptible tuberculosis is a multi-drug course lasting six months. This typically involves a two-month intensive phase with four first-line drugs:

- Isoniazid (INH)
- Rifampicin (RIF)
- Pyrazinamide (PZA)
- Ethambutol (EMB)

This is followed by a four-month continuation phase with isoniazid and rifampicin.

For drug-resistant tuberculosis, treatment is longer and more complex, utilizing second-line drugs which may include fluoroquinolones, injectable agents, and other oral medications. Newer drugs and repurposed medications are also being integrated into treatment regimens for multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) tuberculosis.

Researchers interested in the landscape of tuberculosis drug development are encouraged to investigate compounds and therapeutic strategies that have been specifically evaluated for their efficacy against M. tuberculosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Discovery of LB30057, a benzamidrazone-based selective oral thrombin inhibitor -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural modification of an orally active thrombin inhibitor, LB30057: replacement of the D-pocket-binding naphthyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LB-30057 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [No Evidence of LB30057 Efficacy Against M. tuberculosis Found in Public Domain]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674644#validation-of-lb30057-efficacy-against-m-tuberculosis-challenge]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com